Cas no 58402-38-3 (2-(Bromomethyl)phenol)

2-(Bromomethyl)phenol is a versatile brominated aromatic compound commonly employed as an intermediate in organic synthesis. Its reactive bromomethyl group facilitates efficient functionalization, making it valuable for constructing complex molecular frameworks, particularly in pharmaceutical and agrochemical applications. The compound’s phenolic hydroxyl group further enhances its utility by enabling additional derivatization or coordination chemistry. It is often utilized in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic compounds. High purity grades ensure consistent performance in sensitive reactions. Proper handling is advised due to its reactivity and potential lachrymatory effects. Storage under inert conditions is recommended to maintain stability.
2-(Bromomethyl)phenol structure
2-(Bromomethyl)phenol structure
Product Name:2-(Bromomethyl)phenol
CAS No:58402-38-3
MF:C7H7BrO
MW:187.033881425858
CID:367351
PubChem ID:13600482
Update Time:2025-10-30

2-(Bromomethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-(Bromomethyl)phenol
    • 5-bromo-2-(bromomethyl)phenol
    • Phenol,2-(bromomethyl)-
    • 2-(3-FLUOROPHENOXY)ETHYLAMINE
    • 2-Acetoxybenzylbromid
    • 2-bromomethylphenol
    • 2-hydroxybenzyl bromide
    • o-hydroxybenzyl bromide
    • Phenol,2-(bromomethyl)
    • o-(Bromomethyl)phenol
    • BROMOMETHYLPHENOL
    • DTXSID10544748
    • AKOS006240714
    • SCHEMBL3030014
    • FT-0600055
    • 58402-38-3
    • A903702
    • MDL: MFCD08234657
    • Inchi: 1S/C7H7BrO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2
    • InChI Key: BRKGKBKFUATGIX-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC=CC=1O

Computed Properties

  • Exact Mass: 185.96800
  • Monoisotopic Mass: 185.96803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.593±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 253.6±15.0 ºC (760 Torr),
  • Flash Point: 107.2±20.4 ºC,
  • Solubility: Slightly soluble (2.4 g/l) (25 º C),
  • PSA: 20.23000
  • LogP: 2.28710

2-(Bromomethyl)phenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2-(Bromomethyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D123669-1g
2-(BROMOMETHYL)PHENOL
58402-38-3 95%
1g
$365 2022-10-23
eNovation Chemicals LLC
D123669-2.5g
2-(BROMOMETHYL)PHENOL
58402-38-3 95%
2.5g
$595 2022-10-23
eNovation Chemicals LLC
D123669-5g
2-(BROMOMETHYL)PHENOL
58402-38-3 95%
5g
$685 2022-10-23

2-(Bromomethyl)phenol Related Literature

Additional information on 2-(Bromomethyl)phenol

Comprehensive Guide to 2-(Bromomethyl)phenol (CAS No. 58402-38-3): Properties, Applications, and Industry Insights

2-(Bromomethyl)phenol (CAS No. 58402-38-3) is a versatile organic compound widely used in pharmaceutical intermediates, agrochemical synthesis, and specialty chemical manufacturing. With the growing demand for brominated aromatic compounds in research and industrial applications, this compound has gained significant attention due to its unique reactivity and functional group compatibility. The bromomethyl group attached to the phenolic ring enables diverse chemical transformations, making it a valuable building block in modern synthetic chemistry.

Recent trends in green chemistry and sustainable synthesis have sparked interest in optimizing production methods for compounds like 2-(Bromomethyl)phenol. Researchers are exploring eco-friendly bromination techniques and solvent systems to improve the atom economy of its synthesis. The compound's role in developing biodegradable materials and bioactive molecules aligns with current industry priorities for environmentally conscious chemical production.

The physicochemical properties of 58402-38-3 contribute to its broad utility. The compound typically appears as a white to light yellow crystalline solid with moderate solubility in common organic solvents. Its molecular structure features both a reactive bromomethyl group and a phenolic hydroxyl group, allowing for selective modifications at either site. This dual functionality makes it particularly valuable for constructing complex molecular architectures in medicinal chemistry and material science applications.

In pharmaceutical research, 2-(Bromomethyl)phenol derivatives serve as key intermediates for various therapeutic agents. The compound's ability to participate in cross-coupling reactions and nucleophilic substitutions enables the synthesis of diverse bioactive molecules. Recent patent literature reveals its use in developing enzyme inhibitors and receptor modulators, particularly in central nervous system (CNS) drug discovery programs.

The agrochemical industry utilizes bromomethyl phenol compounds as precursors for crop protection agents. Their structural features allow incorporation into pesticide formulations with improved environmental profiles. Manufacturers are increasingly focusing on developing low-residue agrochemicals derived from such intermediates to meet stringent regulatory requirements worldwide.

Analytical characterization of CAS 58402-38-3 typically involves advanced techniques including HPLC purity analysis, mass spectrometry, and NMR spectroscopy. Quality control protocols emphasize the importance of monitoring isomeric impurities and moisture content, as these factors significantly impact the compound's performance in downstream applications. Modern process analytical technology (PAT) approaches are being implemented to ensure batch-to-batch consistency.

Storage and handling recommendations for 2-(Bromomethyl)phenol emphasize protection from moisture and light exposure. Industry best practices suggest using inert atmosphere packaging and temperature-controlled storage to maintain product stability. These precautions help preserve the compound's reactivity and extend its shelf life for research and industrial use.

Emerging applications in electronic materials have expanded the market potential for 58402-38-3. The compound serves as a precursor for photoactive materials and organic semiconductors used in optoelectronic devices. Researchers are investigating its derivatives for potential use in OLED technologies and organic photovoltaic systems, capitalizing on the aromatic system's electronic properties.

Regulatory compliance remains a critical consideration for users of bromomethylated phenols. While the compound itself has specific handling requirements, its derivatives often require thorough toxicological evaluation and environmental impact assessments. Manufacturers are investing in green chemistry metrics to improve the sustainability profile of processes involving this intermediate.

The global market for 2-(Bromomethyl)phenol reflects increasing demand from Asia-Pacific pharmaceutical and electronics sectors. Supply chain analysts note growing interest in localized production strategies to reduce logistical challenges. Quality standards continue to evolve, with emphasis on traceability documentation and impurity profiling to meet diverse regional requirements.

Future research directions for CAS 58402-38-3 include development of continuous flow processes for its synthesis and exploration of biocatalytic approaches to bromomethylation. The compound's versatility ensures its ongoing relevance in chemical innovation, particularly in fields requiring precision functionalization of aromatic systems. As synthetic methodologies advance, 2-(Bromomethyl)phenol will likely find expanded applications in cutting-edge technologies.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.